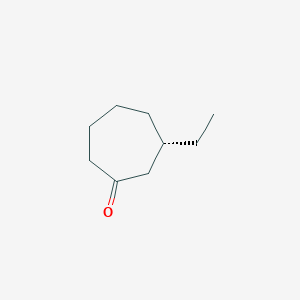
Cycloheptanone, 3-ethyl-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptanone, 3-ethyl-, (3S)- is a chiral cyclic ketone with a seven-membered ring structure. This compound is notable for its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanone, 3-ethyl-, (3S)- can be synthesized through several methods:
Cyclization and Decarboxylation: One common method involves the cyclization and decarboxylation of suberic acid or its esters.
Ring Expansion: Another method involves the ring expansion of cyclohexanone using diazomethane as the methylene source.
Reduction and Alkylation: Cycloheptanone can also be produced by the reduction of cyclohexanone followed by alkylation with ethyl groups under specific conditions.
Industrial Production Methods
Industrial production of Cycloheptanone, 3-ethyl-, (3S)- often employs large-scale cyclization and decarboxylation processes, utilizing continuous flow reactors to maintain the necessary high temperatures and catalytic conditions. This ensures efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanone, 3-ethyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert Cycloheptanone, 3-ethyl-, (3S)- to alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and substituted ketones, depending on the specific reagents and conditions used.
Scientific Research Applications
Cycloheptanone, 3-ethyl-, (3S)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cycloheptanone, 3-ethyl-, (3S)- exerts its effects involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-membered ring ketone with similar reactivity but different ring size.
Cyclooctanone: An eight-membered ring ketone with different steric and electronic properties.
Tropinone: A bicyclic ketone with distinct structural features and biological activity.
Uniqueness
Cycloheptanone, 3-ethyl-, (3S)- is unique due to its seven-membered ring structure and specific stereochemistry, which can influence its reactivity and interactions in ways that differ from other cyclic ketones. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
201727-84-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3S)-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
UYVYAGKZXABQIC-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H]1CCCCC(=O)C1 |
Canonical SMILES |
CCC1CCCCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















